![molecular formula C17H16 B14358659 [2-(2-Phenylcyclopropyl)ethenyl]benzene CAS No. 96094-89-2](/img/structure/B14358659.png)
[2-(2-Phenylcyclopropyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Phenylcyclopropyl)ethenyl]benzene is an organic compound that features a cyclopropyl group attached to a phenyl ring, which is further connected to an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Phenylcyclopropyl)ethenyl]benzene typically involves the cyclopropanation of a suitable precursor, such as styrene, followed by further functionalization. One common method is the reaction of styrene with diazomethane in the presence of a catalyst to form the cyclopropyl derivative. This intermediate can then undergo a Heck reaction with a vinyl halide to introduce the ethenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts such as palladium complexes are often employed to facilitate the Heck reaction, ensuring high selectivity and conversion rates.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Phenylcyclopropyl)ethenyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Formation of benzaldehyde or acetophenone derivatives.
Reduction: Formation of [2-(2-Phenylcyclopropyl)ethyl]benzene.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
[2-(2-Phenylcyclopropyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [2-(2-Phenylcyclopropyl)ethenyl]benzene exerts its effects depends on its specific application. In chemical reactions, the cyclopropyl group can act as a reactive site for further functionalization. In biological systems, the compound may interact with specific enzymes or receptors, influencing their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Styrene: Similar structure but lacks the cyclopropyl group.
Cyclopropylbenzene: Similar structure but lacks the ethenyl group.
Phenylcyclopropane: Similar structure but lacks the ethenyl group.
Properties
CAS No. |
96094-89-2 |
|---|---|
Molecular Formula |
C17H16 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-(2-phenylcyclopropyl)ethenylbenzene |
InChI |
InChI=1S/C17H16/c1-3-7-14(8-4-1)11-12-16-13-17(16)15-9-5-2-6-10-15/h1-12,16-17H,13H2 |
InChI Key |
LWOCZQGLJDAHIB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


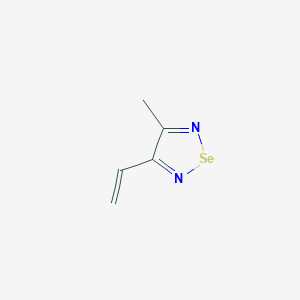
![Bicyclo[2.2.1]hept-3-en-2-ol](/img/structure/B14358584.png)
![3-Phenyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14358590.png)
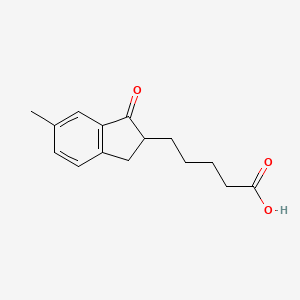
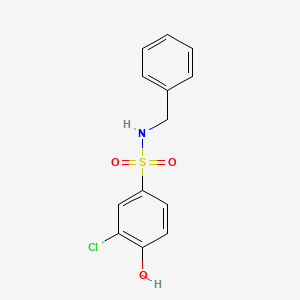
![1-[(Oxan-2-ylidene)methyl]pyrrolidine](/img/structure/B14358613.png)
![1-[4-(Fluoromethyl)phenyl]propan-1-one](/img/structure/B14358619.png)
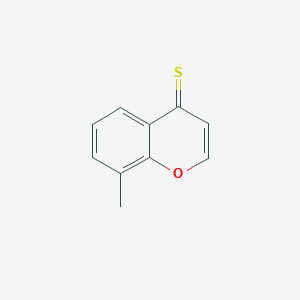

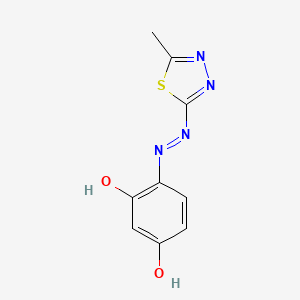

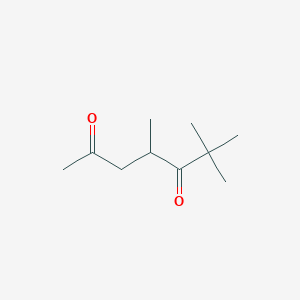
![Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate](/img/structure/B14358663.png)
![4-{(E)-[(9H-Fluoren-2-yl)methylidene]amino}benzonitrile](/img/structure/B14358668.png)
